molecular formula C₁₂H₁₅F₃N₂O B134244 3-[4-(Trifluoromethyl)anilino]pentanamide CAS No. 667937-05-5

3-[4-(Trifluoromethyl)anilino]pentanamide

Cat. No. B134244
CAS RN: 667937-05-5
M. Wt: 260.26 g/mol
InChI Key: RZSARXINBOJSRD-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)anilino]pentanamide, also known as TFAP, is a novel chemical compound with a wide range of applications in the field of scientific research. It is a trifluoromethyl aniline derivative, and its unique structure allows for a variety of synthetic pathways and biological activities.

Scientific Research Applications

Synthesis and Chemical Applications

  • 3-[4-(Trifluoromethyl)anilino]pentanamide and related compounds serve as key intermediates in the synthesis of various pharmaceuticals and organic compounds. For instance, certain derivatives are crucial intermediates in synthesizing atorvastatin, highlighting their importance in the pharmaceutical industry (Zhou Kai, 2010). The process involves a series of reactions, including Knoevenagel condensation and Stetter reaction, demonstrating the compound's versatility in organic synthesis.
  • The compound's structural variations, particularly when incorporated with trifluoromethyl groups, have shown increased potency as anticonvulsants, illustrating its potential in medical applications (S. Meza-Toledo et al., 2008).
  • Moreover, this compound derivatives have been explored for their potential use in non-linear optical (NLO) materials due to their distinct vibrational properties. This application is critical in the development of advanced optical and photonic technologies (B. Revathi et al., 2017).

Catalysis and Organic Synthesis

  • The compound's derivatives have been used as catalysts in various chemical reactions, particularly in the synthesis of arylamides from naphthoic acid. This application is vital in producing organic azo pigments and certain pharmaceuticals (Leon Shteinberg, 2022). The choice of catalysts, such as phosphorus trichloride and antimony trifluoride, can significantly influence the reaction outcome, highlighting the compound's role in fine-tuning synthetic pathways.
  • Furthermore, this compound has been instrumental in developing new reagents for direct C-H trifluoromethylation, a crucial reaction in organic chemistry. This advancement opens up new possibilities for synthesizing bioactive compounds and pharmaceuticals (Hao Liu et al., 2023).

Medicinal Chemistry and Biological Applications

  • In medicinal chemistry, derivatives of this compound have shown promise as potential anthelmintic agents. A simplified derivative, N-(4-methoxyphenyl)pentanamide, exhibited significant anthelmintic activity against nematode Toxocara canis while demonstrating lower cytotoxicity compared to traditional treatments (Tais C. Silva et al., 2022). This discovery paves the way for developing safer and more effective treatments for parasitic infections.

properties

IUPAC Name

3-[4-(trifluoromethyl)anilino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSARXINBOJSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612670
Record name 3-[4-(Trifluoromethyl)anilino]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667937-05-5
Record name 3-[4-(Trifluoromethyl)anilino]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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